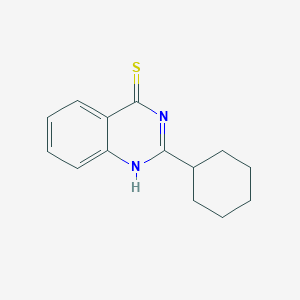

2-cyclohexyl-1H-quinazoline-4-thione

Beschreibung

Eigenschaften

CAS-Nummer |

606136-42-9 |

|---|---|

Molekularformel |

C14H16N2S |

Molekulargewicht |

244.36 g/mol |

IUPAC-Name |

2-cyclohexyl-1H-quinazoline-4-thione |

InChI |

InChI=1S/C14H16N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) |

InChI-Schlüssel |

ACXXUPKPZYJCCP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=NC(=S)C3=CC=CC=C3N2 |

Löslichkeit |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lawesson’s Reagent (LR) Method

- Procedure : Quinazolin-4-one (1 equivalent) is refluxed with Lawesson’s reagent (0.5 equivalents) in anhydrous toluene under an inert argon atmosphere for approximately 1 hour.

- Mechanism : The reaction proceeds via the formation of a reactive dithiophosphinylide intermediate from LR, which attacks the carbonyl carbon of quinazolin-4-one, forming a spiro-thiaoxaphosphetane intermediate. Thermal cycloreversion then yields the thione product and a phosphine oxide byproduct.

- Yields and Conditions : This method provides high yields (up to 97%) of quinazoline-4-thione derivatives at relatively low temperatures and short reaction times.

- Advantages : Mild conditions, high selectivity, and operational simplicity.

- Example : Preparation of quinazolin-4-thione with melting point 288–289 °C in 97% yield.

Phosphorus Pentasulfide (P2S5) Method

- Procedure : Quinazolin-4-one is refluxed with an equimolar amount of phosphorus pentasulfide in absolute m-xylene for about 4 hours.

- Workup : The reaction mixture is cooled, filtered, and the residue is washed and treated with sodium hydroxide to isolate the thione.

- Yields and Conditions : Moderate to good yields (~78%) are obtained, with longer reaction times and harsher conditions compared to LR.

- Advantages : Traditional and well-established method.

- Disadvantages : Longer reaction time, harsher conditions, and lower yields compared to LR.

- Example : Quinazolin-4-thione obtained with melting point 288–289 °C and 78% yield.

Alternative Synthetic Route via N-Cyclohexyl Dithiocarbamate Salt

A novel approach involves the reaction of 4-chloro-2-cyclohexylquinazoline with N-cyclohexyl dithiocarbamate cyclohexylammonium salt in chloroform under reflux conditions (~61 °C) for 12 hours. This method proceeds via nucleophilic substitution of the chloro group by the dithiocarbamate salt, followed by isolation of the thione product after evaporation and recrystallization.

- Advantages : Operational simplicity and direct access to 2-substituted quinazoline-4-thiones.

- Limitations : Longer reaction time and requirement of chloro-substituted precursors.

- Yields : High purity products obtained by crystallization from ethanol or ethanol/water mixtures.

- Byproducts : Dicyclohexylthiourea is formed as a side product and can be isolated by further crystallization.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lawesson’s Reagent (LR) | LR (0.5 equiv), toluene, reflux, inert atmosphere | 1 hour | 97 | Mild, high yield, short time | Requires inert atmosphere |

| Phosphorus Pentasulfide (P2S5) | P2S5 (1 equiv), m-xylene, reflux | 4 hours | 78 | Established method | Longer time, harsher conditions |

| N-Cyclohexyl Dithiocarbamate | 4-chloro-2-cyclohexylquinazoline, dithiocarbamate salt, CHCl3 reflux | 12 hours | High purity | Direct substitution, simple workup | Longer reaction, precursor needed |

Mechanistic Insights and Analytical Characterization

- Mechanism with Lawesson’s Reagent : Involves initial formation of a reactive dithiophosphinylide species that attacks the carbonyl group of quinazolin-4-one, forming a spirocyclic intermediate which thermally decomposes to the thione and phosphine oxide.

- Spectroscopic Evidence : The thione exhibits characteristic IR absorption at ~1302 cm⁻¹ (C=S stretch), and ^1H NMR signals include a singlet for the NH proton at ~13.86 ppm and aromatic proton patterns consistent with quinazoline structure.

- Mass Spectrometry : Protonated molecular ion peaks confirm the molecular weight consistent with quinazoline-4-thione derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclohexyl-1H-quinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-cyclohexyl-1H-quinazoline-4-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials and as a catalyst in chemical reactions

Wirkmechanismus

The mechanism of action of 2-cyclohexyl-1H-quinazoline-4-thione involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-phenylquinazoline-4-thione

- 2-methylquinazoline-4-thione

- 2-ethylquinazoline-4-thione

Uniqueness

2-cyclohexyl-1H-quinazoline-4-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its enhanced biological activity compared to other quinazoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.